molecular formula C28H30ClN3O3 B11230265 N-{3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-1-(4-methylphenyl)cyclopentanecarboxamide

N-{3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-1-(4-methylphenyl)cyclopentanecarboxamide

Cat. No.: B11230265
M. Wt: 492.0 g/mol
InChI Key: QBFXZUNBZHKPRM-UHFFFAOYSA-N
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Description

N-{3-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a piperazine moiety, and a cyclopentane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Synthesis of the Chloro-Phenyl Intermediate: The chloro-phenyl intermediate can be synthesized by chlorination of a suitable phenyl precursor using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling of Intermediates: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the chloro-phenyl intermediate and the cyclopentane carboxamide group. This can be achieved using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{3-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the furan-2-carbonyl piperazine moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the furan-2-carbonyl piperazine moiety.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

N-{3-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its absorption, distribution, metabolism, and excretion in the body.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular targets involved in disease processes.

Mechanism of Action

The mechanism of action of N-{3-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent biological effects. The exact molecular pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-{3-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE: shares structural similarities with other compounds containing furan, piperazine, and phenyl moieties.

    N-{3-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE: derivatives with different substituents on the phenyl or cyclopentane rings.

Uniqueness

The uniqueness of N-{3-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-(4-METHYLPHENYL)CYCLOPENTANE-1-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H30ClN3O3

Molecular Weight

492.0 g/mol

IUPAC Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-1-(4-methylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C28H30ClN3O3/c1-20-6-8-21(9-7-20)28(12-2-3-13-28)27(34)30-22-10-11-24(23(29)19-22)31-14-16-32(17-15-31)26(33)25-5-4-18-35-25/h4-11,18-19H,2-3,12-17H2,1H3,(H,30,34)

InChI Key

QBFXZUNBZHKPRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)Cl

Origin of Product

United States

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